molecular formula C20H20N2O4S B11355460 N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide

N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide

Cat. No.: B11355460
M. Wt: 384.5 g/mol
InChI Key: GZYGBWGODKKXRJ-UHFFFAOYSA-N
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Description

N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene ring with an appropriate amine and a carboxylic acid derivative.

    Introduction of the Pyridin-2-yl and Trimethoxyphenyl Groups: These groups can be attached through nucleophilic substitution reactions, where the pyridine and trimethoxyphenyl moieties are introduced using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated reagents, acids, bases, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE: can be compared with other thiophene carboxamides, such as:

Uniqueness

The uniqueness of N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE lies in its specific substitution pattern and the presence of both pyridine and trimethoxyphenyl groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H20N2O4S/c1-24-15-11-14(12-16(25-2)19(15)26-3)13-22(18-8-4-5-9-21-18)20(23)17-7-6-10-27-17/h4-12H,13H2,1-3H3

InChI Key

GZYGBWGODKKXRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3

Origin of Product

United States

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